4-(Methylthio)benzophenone
Overview
Description
4-(Methylthio)benzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a methylthio group attached to the benzene ring of benzophenone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)benzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with 4-(Methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)benzophenone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in benzophenone can be reduced to form a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(Methylthio)benzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzophenone involves its ability to absorb UV light and generate reactive species that can initiate polymerization reactions. The compound acts as a photoinitiator by undergoing a photochemical reaction upon exposure to UV light, leading to the formation of free radicals. These free radicals then initiate the polymerization of monomers to form polymers .
Comparison with Similar Compounds
Benzophenone: Lacks the methylthio group and has different photoinitiating properties.
4-Hydroxybenzophenone: Contains a hydroxyl group instead of a methylthio group, leading to different chemical reactivity and applications.
4-Methoxybenzophenone: Contains a methoxy group, which also alters its chemical properties and uses.
Uniqueness: 4-(Methylthio)benzophenone is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group enhances its ability to participate in specific chemical reactions, such as oxidation and substitution, making it valuable in various applications.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFUVVVRXJTLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458366 | |
Record name | AN-651/09925003 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23405-48-3 | |
Record name | AN-651/09925003 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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